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Compound of Interest

Compound Name: 4-Chloro-3,5-difluoroaniline

cat. No.: B1591819

An In-Depth Technical Guide to 4-Chloro-3,5-difluoroaniline: Properties, Synthesis, and
Applications

Introduction

4-Chloro-3,5-difluoroaniline is a halogenated aromatic amine that serves as a crucial and
versatile building block in modern synthetic chemistry. Its unique substitution pattern—an
activating amino group combined with electron-withdrawing fluorine and chlorine atoms—
imparts a distinct reactivity profile that is highly valued in the development of complex
molecular architectures. This guide provides a comprehensive overview of its chemical
properties, spectroscopic signature, synthesis, and applications, with a focus on its role in the
fields of pharmaceutical and agrochemical research. For professionals in drug discovery, the
specific arrangement of halogens on the aniline scaffold offers a strategic tool for modulating
pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity,
and lipophilicity.[1]

Core Chemical and Physical Properties

The fundamental properties of 4-Chloro-3,5-difluoroaniline define its behavior in both
laboratory and industrial settings. The presence of fluorine atoms significantly influences its
physical state, polarity, and boiling point compared to its non-fluorinated analogues.

Below is a diagram illustrating the molecular structure of 4-Chloro-3,5-difluoroaniline.

Caption: Molecular structure of 4-Chloro-3,5-difluoroaniline.
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Table 1: Physicochemical Properties of 4-Chloro-3,5-difluoroaniline

Property Value Source(s)
CAS Number 2613-33-4 [2][3][4]
Molecular Formula CeHaCIF2N [2][3][4]
Molecular Weight 163.55 g/mol [2][3]
Data not consistently available;
Appearance ] ] o
likely a solid or liquid.
Purity >96% [4]
Storage Temperature Room temperature [4]
] Protein Degrader Building
Product Family [4]

Blocks

Spectroscopic and Analytical Profile

A thorough analytical characterization is essential for verifying the identity and purity of 4-

Chloro-3,5-difluoroaniline. The following sections describe the expected spectroscopic

signatures based on its molecular structure.
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Caption: General workflow for the structural elucidation of 4-Chloro-3,5-difluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[5]

e 1H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic
protons are chemically equivalent and will appear as a single signal. Due to coupling with the
two adjacent fluorine atoms, this signal would likely manifest as a triplet. The two protons of
the amine group (-NHz2) would appear as a broad singlet, the chemical shift of which is
dependent on solvent and concentration.

e 13C NMR: The spectrum will show four distinct signals for the aromatic carbons due to
molecular symmetry. The carbon atom bonded to the amino group (C1) will be shifted
downfield, while the carbons bonded to the highly electronegative fluorine atoms (C3, C5)
will also show characteristic downfield shifts and exhibit strong C-F coupling. The carbon
bonded to chlorine (C4) and the carbons bonded to hydrogen (C2, C6) will have distinct
chemical shifts.

e 19F NMR: This spectrum will display a single signal, as both fluorine atoms are in identical
chemical environments. This signal will be split into a triplet due to coupling with the two
adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]

e N-H Stretch: The primary amine will show a characteristic pair of medium-intensity
absorption bands in the range of 3300-3500 cm™—1.

o C-H Aromatic Stretch: Aromatic C-H stretching vibrations will appear as weak to medium
bands just above 3000 cm—1.

o C=C Aromatic Stretch: Benzene ring skeletal vibrations typically occur in the 1450-1600
cm~1 region.
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o C-F Stretch: Strong absorption bands corresponding to the C-F bond stretching are expected
in the 1100-1350 cm~1 region.

o C-CI Stretch: A strong band for the C-ClI stretch is typically observed in the 600-800 cm~1
region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental
composition.

e Molecular lon (M*): The mass spectrum will show a prominent molecular ion peak
corresponding to the molecular weight of the compound (163.55 Da).

 |sotopic Pattern: A key diagnostic feature will be the M+2 peak, which arises from the
presence of the 3’Cl isotope. This peak will have an intensity approximately one-third that of
the main molecular ion peak (M*, from 3>Cl), confirming the presence of a single chlorine
atom.

Synthesis and Reactivity
Synthetic Approaches

While multiple routes exist for substituted anilines, a common strategy for producing 4-Chloro-
3,5-difluoroaniline involves the direct electrophilic chlorination of 3,5-difluoroaniline. The
strongly activating amino group directs the incoming electrophile to the ortho and para
positions. Since the para position is sterically less hindered, it is the favored site of substitution.

. - Electrophilic
3,5-Difluoroaniline Aromatic
+ Chlorinating Agent Substitution ) AEAT .
(e.g., NCS, SO:Cl) 4-Chloro-3,5-difluoroaniline
Inert Solvent
(e.g., CH2Cl2, CCla)

Click to download full resolution via product page
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Caption: A plausible synthetic route to 4-Chloro-3,5-difluoroaniline.

Protocol 1: Representative Synthesis via Electrophilic
Chlorination

Causality: This protocol uses N-chlorosuccinimide (NCS) as a mild and selective chlorinating
agent. The reaction is performed in a non-polar solvent to facilitate the electrophilic substitution
on the electron-rich aniline ring.

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen
atmosphere, dissolve 1.0 equivalent of 3,5-difluoroaniline in a suitable anhydrous solvent
(e.g., dichloromethane or acetonitrile).

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the
reaction.

Reagent Addition: Slowly add a solution of 1.05 equivalents of N-chlorosuccinimide (NCS) in
the same solvent to the cooled aniline solution over 30 minutes.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer,
and extract the aqueous layer with the solvent.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-3,5-
difluoroaniline.

Chemical Reactivity

The reactivity is dominated by the interplay of its functional groups:

e Amino Group: As a potent activating group, the -NHz directs electrophilic aromatic
substitution to the ortho positions (C2, C6), as the para position is blocked. It can also
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undergo standard amine reactions such as diazotization (e.g., Sandmeyer reaction),
acylation, and alkylation.

Halogen Atoms: The fluorine and chlorine atoms are deactivating via their strong inductive
effect but are weak resonance donors. They enhance the acidity of the N-H protons and
influence the overall electronic character of the ring, making it a valuable precursor for
nucleophilic aromatic substitution (SnAr) reactions under certain conditions, particularly after
conversion of the amine to a better leaving group.

Applications in Research and Development

4-Chloro-3,5-difluoroaniline is not an end-product but a high-value intermediate. Its utility

stems from the strategic placement of halogen atoms, which can significantly enhance the

biological activity and pharmacokinetic profile of a target molecule.

Pharmaceutical Industry: It is a key building block for synthesizing Active Pharmaceutical
Ingredients (APIs).[8] The difluoro substitution pattern is often used to block metabolic
oxidation sites, thereby increasing the half-life of a drug. The chlorine atom can serve as a
key interaction point within a biological target's binding pocket or as a handle for further
chemical modification.[9]

Agrochemicals: In agrochemical synthesis, this molecule is used to create potent herbicides
and pesticides.[8] The specific halogenation pattern can fine-tune the compound's selectivity
and efficacy against target pests or weeds while potentially reducing its environmental
impact.[1][10]

Materials Science: Fluorinated organic compounds are used in the development of specialty
polymers and materials with enhanced thermal stability and specific electronic properties.[10]

Safety and Handling

As with many halogenated anilines, 4-Chloro-3,5-difluoroaniline must be handled with

appropriate precautions. It is classified as an irritant and is harmful if ingested, inhaled, or

absorbed through the skin.[11]

Table 2: GHS Hazard and Precautionary Information
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Category Code Statement Source(s)

Harmful by inhalation,
Hazard R20/21/22 in contact with skin [11]
and if swallowed.

Irritating to eyes,
Hazard R36/37/38 respiratory system [11]

and skin.

In case of contact with
eyes, rinse

Precaution S26 immediately with [11]
plenty of water and

seek medical advice.

Wear suitable
Precaution S36/37 protective clothing and  [11]

gloves.

Recommended Handling Procedures

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of waste in accordance with local, regional, and national regulations for
hazardous chemical waste.

Conclusion

4-Chloro-3,5-difluoroaniline is a synthetically valuable intermediate whose importance is
rooted in its unique electronic and structural properties. The strategic combination of an
activating amino group with deactivating, metabolically robust halogen substituents makes it a
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prized building block for medicinal chemists and agrochemical scientists. A thorough
understanding of its physicochemical properties, reactivity, and handling requirements is
paramount for its safe and effective use in the synthesis of next-generation pharmaceuticals
and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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